molecular formula C13H15N3OS2 B7455167 2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile

2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile

Cat. No. B7455167
M. Wt: 293.4 g/mol
InChI Key: XNEVSXPVDRTBIM-UHFFFAOYSA-N
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Description

2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile involves the inhibition of key enzymes and receptors that play a crucial role in various biological processes. The compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and division. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile are diverse and depend on the specific application. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It also exhibits hypoglycemic (blood sugar-lowering) effects in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile is its high degree of purity, which makes it suitable for various lab experiments. The compound is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain applications.

Future Directions

There are several potential future directions for research on 2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the exploration of new applications for the compound, such as in the treatment of viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential side effects.
In conclusion, 2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile is a novel compound with promising applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various applications.

Synthesis Methods

The synthesis of 2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile involves the reaction of 3-ethyl-5,6-dimethyl-4-oxo-2-thioxo-1,3,4,5-tetrahydrobenzo[b][1,4]diazepine-7-carbonitrile with 2-chloro-3,3,3-trifluoropropene in the presence of a base. The reaction yields the desired compound with a high degree of purity.

Scientific Research Applications

2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. The compound has also been studied for its antimicrobial and antifungal properties.

properties

IUPAC Name

2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-5-16-12(17)10-8(3)9(4)19-11(10)15-13(16)18-7(2)6-14/h7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEVSXPVDRTBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C1SC(C)C#N)SC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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